Silver trifluoromethanesulfonate
Overview
Description
Mechanism of Action
- In coordination chemistry, AgOTf can replace halide ligands with triflate ligands, enhancing reactivity and facilitating further transformations .
- AgOTf is involved in various synthetic pathways, including:
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Silver trifluoromethanesulfonate is a reactive triflating agent and a source of soluble silver ions . It is useful for the formation of electrophilic onium species and the promotion of Friedel-Crafts, nucleophile alkene cyclization, and esterification reactions
Cellular Effects
Silver ions are known to have antimicrobial properties and can interact with various cellular processes
Molecular Mechanism
It is known to be a source of silver ions, which can form electrophilic onium species . These species can participate in various reactions, including Friedel-Crafts reactions, nucleophile alkene cyclization, and esterification reactions
Preparation Methods
Silver trifluoromethanesulfonate can be synthesized through several methods. One early preparation method involves starting from the barium salt of trifluoromethanesulfonic acid. The free trifluoromethanesulfonic acid is formed with dilute sulfuric acid, which is then neutralized with silver carbonate to obtain silver triflate in a yield of 95% . Another improved method involves reacting dilute trifluoromethanesulfonic acid with silver(I) oxide, producing silver triflate in a 98% yield .
Chemical Reactions Analysis
Scientific Research Applications
Silver trifluoromethanesulfonate has numerous applications in scientific research:
Comparison with Similar Compounds
Silver trifluoromethanesulfonate can be compared with other similar compounds, such as:
Silver hexafluoroantimonate (V): Another silver salt used in similar applications.
Silver tetrafluoroborate: Used in organic synthesis and catalysis.
Silver bis(trifluoromethanesulfonyl)imide: Known for its use in various organic transformations.
Silver methanesulfonate: Employed in different catalytic processes.
This compound stands out due to its high yield synthesis methods and its versatility in promoting a wide range of chemical reactions.
Properties
CAS No. |
2923-28-6 |
---|---|
Molecular Formula |
CHAgF3O3S |
Molecular Weight |
257.95 g/mol |
IUPAC Name |
silver;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.Ag/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
WCGIGOVLOFXAMG-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Ag+] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[Ag] |
2923-28-6 | |
Pictograms |
Corrosive; Irritant |
Related CAS |
1493-13-6 (Parent) |
Synonyms |
AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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